molecular formula C14H14IN5O B280410 N-(1-ethyl-1H-benzimidazol-2-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

N-(1-ethyl-1H-benzimidazol-2-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B280410
M. Wt: 395.2 g/mol
InChI Key: BOYJZUXVZPTTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-1H-benzimidazol-2-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, commonly known as EBI-005, is a small molecule inhibitor that has been developed as a potential treatment for inflammatory diseases such as psoriasis and dry eye disease. This compound has gained significant attention in the scientific community due to its promising pharmacological properties and its potential to treat a range of inflammatory diseases.

Mechanism of Action

EBI-005 exerts its anti-inflammatory effects by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of T cell activation. By inhibiting PTP1B, EBI-005 enhances T cell activation and promotes the production of anti-inflammatory cytokines such as IL-10. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
Biochemical and Physiological Effects:
EBI-005 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EBI-005 inhibits the proliferation of T cells, reduces the production of pro-inflammatory cytokines, and enhances the production of anti-inflammatory cytokines. In vivo studies have shown that EBI-005 reduces the severity of psoriasis-like skin inflammation in mice and improves the symptoms of dry eye disease in rabbits.

Advantages and Limitations for Lab Experiments

One of the major advantages of EBI-005 is its specificity for PTP1B, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of EBI-005 is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and route of administration for EBI-005 in different inflammatory diseases.

Future Directions

There are several future directions for the study of EBI-005. One potential application is in the treatment of other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the long-term safety and efficacy of EBI-005 in humans. Finally, the development of more soluble analogs of EBI-005 could improve its pharmacokinetic properties and make it a more effective therapeutic agent.

Synthesis Methods

The synthesis of EBI-005 involves the reaction of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid with N-(1-ethyl-1H-benzimidazol-2-yl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

EBI-005 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to inhibit the activity of T cells, which play a crucial role in the development of psoriasis and other autoimmune diseases. EBI-005 has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17, which are involved in the pathogenesis of inflammatory diseases.

properties

Molecular Formula

C14H14IN5O

Molecular Weight

395.2 g/mol

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14IN5O/c1-3-20-11-7-5-4-6-10(11)16-14(20)17-13(21)12-9(15)8-19(2)18-12/h4-8H,3H2,1-2H3,(H,16,17,21)

InChI Key

BOYJZUXVZPTTNZ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=NN(C=C3I)C

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=NN(C=C3I)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.